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Compound of Interest

Compound Name: Chymotrypsin

Cat. No.: B1334515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chymotrypsin, a serine protease, plays a pivotal role in digestive processes across a vast

array of species. Its primary function is the hydrolysis of peptide bonds, particularly those

adjacent to aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine.

Beyond its digestive role, chymotrypsin and its homologs are implicated in a variety of

physiological processes, including immune responses and developmental pathways.

Understanding the comparative biochemistry and structural biology of chymotrypsin from

different species is crucial for advancements in enzymology, the development of novel

therapeutics, and the design of targeted protease inhibitors. This guide provides a

comprehensive comparative analysis of chymotrypsin, focusing on its kinetic properties,

structural features, and involvement in key biological pathways.

Data Presentation: Comparative Physicochemical
and Kinetic Properties of Chymotrypsin
The functional diversity of chymotrypsin across different species is reflected in its

physicochemical and kinetic properties. The following tables summarize key parameters for

chymotrypsin from various sources, offering a quantitative basis for comparison.

Table 1: Comparative Physicochemical Properties of Chymotrypsin from Different Species
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Species Source
Molecular
Weight (kDa)

Isoelectric
Point (pI)

Number of
Amino Acids

Bos taurus

(Bovine)
Pancreas 25[1][2] 8.75[2] 241[1][2]

Homo sapiens

(Human)
Pancreas ~29[3] -

~245

(Chymotrypsinog

en)

Sus scrofa

(Porcine)
Pancreas 25[1] - 241[1]

Catla catla (Fish) Viscera 29[4] Anionic -

Tenebrio molitor

(Insect)
Midgut 23[5] 8.4[5] -

Table 2: Comparative Kinetic Parameters of Chymotrypsin from Different Species

Species Substrate Km (mM) kcat (s-1)
kcat/Km (M-1s-
1)

Bos taurus

(Bovine)
Suc-AAPF-pNA 0.06[6] - -

Homo sapiens

(Human)
Suc-LLVY-pNA 0.1 - -

Catla catla (Fish) Suc-AAPF-pNA 0.83 ± 1.1[4] - -

Tenebrio molitor

(Insect)
Suc-AAPF-pNA 1.59[5] 36.5[5] 2.3 x 104

Nocardiopsis

prasina

(Bacteria)

Suc-AAPF-pNA - - -

Note: Kinetic parameters can vary significantly based on experimental conditions (pH,

temperature, buffer composition). The data presented here are for comparative purposes and
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were extracted from the cited literature.

Experimental Protocols
Chymotrypsin Activity Assay using N-Benzoyl-L-
Tyrosine Ethyl Ester (BTEE)
This spectrophotometric assay is a widely used method to determine chymotrypsin activity.

The enzyme catalyzes the hydrolysis of BTEE, and the increase in absorbance at 256 nm is

monitored over time.

Materials:

80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2

1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution in 50% (w/w) methanol

1 mM HCl for enzyme dilution

Quartz cuvettes

Spectrophotometer capable of measuring absorbance at 256 nm and maintaining a constant

temperature of 25°C.

Procedure:[7][8]

Reagent Preparation:

Prepare the Tris-HCl buffer and adjust the pH to 7.8 at 25°C.

Dissolve BTEE in 50% methanol to a final concentration of 1.18 mM.

Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute to a working

concentration of 10-30 µg/mL.

Assay Setup:

Set the spectrophotometer to 256 nm and equilibrate the temperature to 25°C.
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In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE substrate

solution.

Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium

and record any blank rate.

Enzyme Reaction and Measurement:

Initiate the reaction by adding 100 µL of the diluted chymotrypsin solution to the cuvette.

Immediately mix by inversion and start recording the increase in absorbance at 256 nm for

approximately 5-10 minutes.

Determine the initial linear rate of the reaction (ΔA256/min).

Calculation of Activity:

One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0

µmole of BTEE per minute at pH 7.8 and 25°C. The activity can be calculated using the

molar extinction coefficient of the product.

Purification of Chymotrypsin using Affinity
Chromatography
Affinity chromatography is a powerful technique for purifying proteins based on their specific

binding to an immobilized ligand. For chymotrypsin, a common ligand is a trypsin inhibitor,

such as soybean trypsin inhibitor (SBTI) or aprotinin, which also binds to chymotrypsin, albeit

with different affinities.

Materials:

Affinity chromatography column packed with a resin coupled to a suitable ligand (e.g.,

aprotinin-agarose or SBTI-sepharose).

Binding/Wash Buffer: e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0.

Elution Buffer: e.g., 0.01 N HCl with 0.5 M NaCl.
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Crude protein extract containing chymotrypsin (e.g., pancreatic extract).

Fraction collector.

Procedure:

Column Equilibration:

Equilibrate the affinity column by washing it with 5-10 column volumes of Binding/Wash

Buffer. This ensures the resin is at the appropriate pH and ionic strength for binding.

Sample Loading:[9]

Apply the crude protein extract to the top of the equilibrated column. Allow the sample to

enter the resin bed by gravity flow or at a controlled flow rate.

Washing:

After the entire sample has entered the column, wash the column with 10-15 column

volumes of Binding/Wash Buffer to remove unbound proteins and other contaminants.

Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

Elution:[9]

Elute the bound chymotrypsin by applying the Elution Buffer to the column. The change

in pH or ionic strength disrupts the interaction between chymotrypsin and the

immobilized ligand, causing the enzyme to be released.

Collect the eluted fractions using a fraction collector.

Analysis of Fractions:

Assay the collected fractions for chymotrypsin activity (using the BTEE assay described

above) and protein concentration (e.g., by measuring absorbance at 280 nm or using a

protein assay like the Bradford assay).

Pool the fractions containing the highest chymotrypsin activity.
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Column Regeneration:

Regenerate the column for future use by washing it with several column volumes of high

and low pH buffers, followed by storage in an appropriate buffer containing a bacteriostatic

agent.

Mandatory Visualization
Chymotrypsinogen Activation Pathway
The activation of the inactive zymogen, chymotrypsinogen, to the active enzyme,

chymotrypsin, is a critical step in protein digestion. This process is initiated by the serine

protease trypsin.

Chymotrypsinogen
(Inactive Zymogen)

π-Chymotrypsin
(Active Intermediate)

Cleavage of Arg15-Ile16 bond

Trypsin

α-Chymotrypsin
(Active Enzyme)

Cleavage of Ser14-Arg15 and
Thr147-Asn148 bonds

Chymotrypsin
(Autolysis)

Click to download full resolution via product page

Caption: Activation cascade of chymotrypsinogen to α-chymotrypsin.

Insect Prophenoloxidase (PPO) Activating System
In insects, a complex cascade of serine proteases, including chymotrypsin-like enzymes,

regulates the activation of prophenoloxidase (PPO), a key component of the innate immune

response leading to melanization and encapsulation of foreign invaders.[7][10]
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Caption: The prophenoloxidase (PPO) activation cascade in insects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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